2-Hydroxybenzene-1,3,5-tricarbaldehyde
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxybenzene-1,3,5-tricarbaldehyde is a derivative of aldehyde and can be used as an organic reagent . .
Mode of Action
It has been used in the synthesis of novel three-component covalent organic frameworks (cofs) through schiff base reactions .
Biochemical Pathways
It has been used in the synthesis of covalent organic frameworks (cofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzene-1,3,5-tricarbaldehyde can be synthesized through a one-step procedure starting from phenol or 4-hydroxybenzaldehyde. The reaction involves the use of hexamethylenetetramine and trifluoroacetic acid, which introduce the three aldehyde groups into the phenol molecule . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 2-Hydroxybenzene-1,3,5-tricarboxylic acid.
Reduction: 2-Hydroxybenzene-1,3,5-tris(methanol).
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
2-Hydroxybenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds and fluorescent probes.
Comparison with Similar Compounds
1,3,5-Benzenetricarboxaldehyde: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Hydroxybenzaldehyde: Contains only one aldehyde group, limiting its ability to form complex structures.
Phloroglucinol: Contains three hydroxyl groups but no aldehyde groups, leading to different reactivity and applications.
Uniqueness: 2-Hydroxybenzene-1,3,5-tricarbaldehyde is unique due to the presence of both hydroxyl and multiple aldehyde groups, allowing for diverse chemical reactions and applications. Its ability to form Schiff bases and participate in multiple functionalizations makes it a versatile compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-hydroxybenzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZHQGKWVMFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383486 | |
Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81502-74-1 | |
Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Hydroxybenzene-1,3,5-tricarbaldehyde contribute to the synthesis of Covalent Organic Frameworks (COFs) and what makes these COFs suitable for photocatalytic hydrogen production?
A: this compound acts as a key building block in the synthesis of COFs. It readily undergoes Schiff base reactions with amine-containing molecules, forming strong covalent bonds that make up the framework structure of the COF [, , ]. The resulting COFs possess desirable properties for photocatalysis, including:
- Crystallinity and Porosity: The ordered structure and inherent porosity of COFs provide a large surface area, maximizing the availability of active sites for catalytic reactions [, ].
- Tunable Electronic Properties: By strategically choosing co-monomers during synthesis, the electronic properties of the COF can be fine-tuned to enhance light absorption and promote charge separation – crucial for efficient photocatalysis [, ].
- Enhanced Wettability: Incorporation of HBT can increase the hydrophilicity of the COF, improving its interaction with water and facilitating the hydrogen evolution reaction [].
Q2: Can you provide an example of how modifying a COF with this compound improves its photocatalytic activity?
A: Research has shown that replacing a benzene-1,3,5-tricarbaldehyde unit in a COF with this compound leads to a significant improvement in photocatalytic hydrogen production []. The modified COF (HBT-COF) demonstrated a 5-fold increase in hydrogen production compared to the original COF. This enhancement is attributed to the following factors:
- Stronger Donor-Acceptor Effect: The hydroxyl group in HBT enhances the electron-donating ability of the aromatic ring, creating a stronger donor-acceptor system within the COF framework. This facilitates more efficient charge separation upon light absorption [].
- Improved Wettability: The hydrophilic nature of HBT improves the interaction between the COF and water molecules, promoting better contact and facilitating the hydrogen evolution reaction at the catalyst surface [].
Q3: Beyond photocatalysis, what other applications benefit from incorporating this compound into COFs?
A: The versatility of HBT-incorporated COFs extends beyond photocatalysis. One notable example is their use in membrane-based gas separation []. Researchers designed a COF using HBT and 5,5'-diamino-2,2'-bipyridine. This COF, after coordination with Cu(I) ions, exhibited selective adsorption of propylene. When incorporated into a mixed-matrix membrane, it demonstrated enhanced permeability and selectivity for propylene/propane separation compared to the pristine membrane material []. This highlights the potential of HBT-based COFs in developing efficient gas separation technologies.
Q4: Does this compound play a role in sensing applications?
A: Indeed, the unique properties of HBT make it valuable for sensing applications. Researchers have developed a ratiometric fluorescent pH sensor using a series of three-component COFs synthesized with HBT, 4,4'-diamino-3,3'-biphenyldicarboxylic acid, and 5,5'-diamino-2,2'-bipyridine []. These COFs exhibited distinct fluorescent responses to changes in pH, allowing for ratiometric detection within specific pH ranges []. This demonstrates the potential of HBT-based materials in developing sensitive and selective chemical sensors.
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